N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide
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Overview
Description
“N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide” is a complex organic compound that contains a thiazole ring, a chlorophenyl group, and a butanamide group . Thiazoles are a type of heterocyclic compound that have been found in many important synthetic drug molecules . They have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The thiazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom, would likely be a key structural feature . The chlorophenyl group would add a degree of polarity to the molecule, and the butanamide group could participate in hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .
Scientific Research Applications
Environmental Impact of Related Organochlorine Compounds
Chlorophenols, which share a structural resemblance to the compound due to the presence of a chlorophenyl group, have been evaluated for their effects on the aquatic environment. These compounds generally exhibit moderate toxicity to both mammalian and aquatic life. However, their toxicity to fish can be significant upon long-term exposure. The persistence of chlorophenols in the environment is variable, largely depending on the presence of adapted microflora capable of biodegrading these compounds. Their bioaccumulation potential is considered to be low, but they are noted for their strong organoleptic effects (Krijgsheld & Gen, 1986).
Antimicrobial and Antitubercular Activities
Compounds related to the structure , particularly those with modifications on the thiazole moiety, have shown promising antimicrobial and antitubercular activities. For instance, 2-isonicotinoylhydrazinecarboxamide derivatives have been evaluated for their potential against various strains of Mycobacterium tuberculosis, indicating a significant direction for future drug development aimed at addressing antibiotic resistance and the global burden of tuberculosis (Asif, 2014).
Antioxidant and Anti-inflammatory Properties
The exploration of benzofused thiazole derivatives, including those synthesized via POCl3 mediated reactions, highlights their potential antioxidant and anti-inflammatory properties. These studies provide a foundational understanding of how modifications to the thiazole core can lead to compounds with desirable biological activities. The investigations into these derivatives emphasize the necessity for continued development and synthesis of novel compounds that could serve as effective treatments for various inflammatory and oxidative stress-related conditions (Raut et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The solubility of a similar compound in dmso is reported to be 22 mg/ml, while it is insoluble in water . This information could provide some insight into the compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific enzymes, proteins, and other biomolecules that N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide interacts with are yet to be identified.
Molecular Mechanism
It is known that thiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression . The specific binding interactions of this compound with biomolecules, as well as any potential enzyme inhibition or activation, are yet to be identified.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-11(2)9-15(20)18-8-7-14-10-21-16(19-14)12-3-5-13(17)6-4-12/h3-6,10-11H,7-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKYVBGSPDNMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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